2-(Methoxymethyl)pyrrolidine hydrochloride

Description

Molecular Formula and SMILES Code

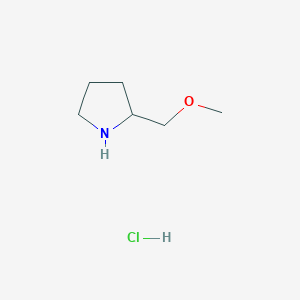

2-(Methoxymethyl)pyrrolidine hydrochloride possesses the molecular formula C₆H₁₄ClNO, representing the protonated form of the pyrrolidine nitrogen with the chloride counterion. The compound exhibits a molecular weight of 151.63 grams per mole, which accounts for the additional hydrogen chloride moiety compared to the free base form. The structural representation through the Simplified Molecular-Input Line-Entry System demonstrates the stereochemical configuration, particularly for the (S)-enantiomer as COC[C@@H]1CCCN1.Cl, where the double @ symbol indicates the S-configuration at the second carbon position.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-2-(methoxymethyl)pyrrolidine hydrochloride for the S-enantiomer, emphasizing the stereochemical designation. The structural framework consists of a five-membered pyrrolidine ring with a methoxymethyl substituent at the 2-position, creating a chiral center that determines the compound's optical properties. The presence of the methoxy group introduces additional conformational flexibility while maintaining the overall rigidity of the pyrrolidine ring system.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| SMILES (S-enantiomer) | COC[C@@H]1CCCN1.Cl |

| Chemical Abstracts Service Number | 95312-81-5 (S-enantiomer) |

| European Community Number | 854-332-3 |

Crystallographic Data and Stereochemistry

Crystallographic investigations of 2-(methoxymethyl)pyrrolidine derivatives have revealed detailed structural information about the molecular geometry and intermolecular interactions. Studies on related rhodium complexes containing (S)-2-(methoxymethyl)pyrrolidine as a ligand have provided insights into the coordination behavior and spatial arrangement of this compound. The crystal structure analysis demonstrates that the pyrrolidine ring adopts an envelope conformation, with the nitrogen atom positioned slightly out of the plane formed by the four carbon atoms.

The stereochemical configuration at the C2 position determines the absolute configuration of the molecule, with the S-enantiomer displaying a specific three-dimensional arrangement that influences its biological and chemical properties. X-ray crystallographic data from metal complexes containing this ligand show bond lengths and angles consistent with typical pyrrolidine derivatives, with the C-N bond length measuring approximately 1.46 Angstroms and the C-O bond length around 1.43 Angstroms.

The crystal packing arrangement reveals significant hydrogen bonding interactions between the protonated nitrogen and the chloride ions, creating a three-dimensional network that stabilizes the solid-state structure. These intermolecular interactions contribute to the compound's physical properties and influence its solubility characteristics in various solvents.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P 1 21 1 (for related complexes) |

| Cell Volume | Approximately 1356.4 ų (complex) |

| Bond Length C-N | ~1.46 Å |

| Bond Length C-O | ~1.43 Å |

| Molecular Conformation | Envelope (pyrrolidine ring) |

Physicochemical Properties (Melting/Boiling Points, Density, Solubility)

The physicochemical properties of this compound reflect its ionic nature and the presence of both hydrophilic and hydrophobic structural elements. While specific data for the hydrochloride salt form are limited, extensive characterization of the free base provides valuable insights into the fundamental properties of this compound. The free base form demonstrates a boiling point of 62°C at 40 millimeters of mercury pressure, indicating relatively high volatility under reduced pressure conditions.

The density of the free base form measures 0.933 grams per milliliter at 25°C, suggesting a compact molecular packing in the liquid state. The hydrochloride salt form exhibits significantly different physical properties due to the ionic interactions, typically showing higher melting points and altered solubility profiles compared to the free base. The refractive index of the free base registers at 1.4457, providing information about the compound's optical density and molecular polarizability.

Solubility characteristics demonstrate the compound's amphiphilic nature, with good solubility in water, methanol, ethanol, diethyl ether, and dichloromethane. The hydrochloride salt form typically exhibits enhanced water solubility due to its ionic character, making it more suitable for aqueous-based synthetic procedures and analytical applications. The flash point of 45°C for the free base indicates moderate flammability concerns that require appropriate handling precautions.

| Physical Property | Free Base Value | Hydrochloride Notes |

|---|---|---|

| Boiling Point | 62°C (40 mmHg) | Higher due to ionic nature |

| Density | 0.933 g/mL (25°C) | Increased in salt form |

| Refractive Index | 1.4457 | Modified by salt formation |

| Flash Point | 45°C | Safety consideration |

| Water Solubility | Soluble | Enhanced in salt form |

Optical Activity and Enantiomeric Purity

The optical activity of this compound represents one of its most significant chemical characteristics, with distinct rotational values depending on the enantiomeric configuration. The (S)-(+)-enantiomer exhibits a specific optical rotation of +2.4° when measured at 20°C using the sodium D-line (589 nanometers) in benzene solution at a concentration of 2 grams per 100 milliliters. This positive rotation value confirms the dextrorotatory nature of the S-enantiomer under these specific measurement conditions.

Conversely, the (R)-(-)-enantiomer demonstrates a negative optical rotation ranging from -32.5° to -36.5° when measured under different conditions, specifically at 20°C using 589 nanometer wavelength in aqueous hydrochloric acid solution at a concentration of 2 grams per 100 milliliters. This significant difference in rotation values between measurement solvents highlights the importance of standardized conditions for optical activity determinations.

Enantiomeric purity assessments typically employ gas chromatography methods with chiral stationary phases, achieving purity levels exceeding 97.5% for commercial preparations. The high enantiomeric excess values make these compounds particularly valuable for asymmetric synthetic applications where stereochemical control is paramount. Nuclear magnetic resonance spectroscopy provides additional confirmation of structural integrity and purity, with characteristic splitting patterns consistent with the expected molecular framework.

| Enantiomer | Optical Rotation | Measurement Conditions | Purity Level |

|---|---|---|---|

| (S)-(+) | +2.4° | 20°C, 589 nm, benzene, c=2 | >97.5% |

| (R)-(-) | -32.5° to -36.5° | 20°C, 589 nm, aq HCl, c=2 | >99.0% |

| Racemic | 0° (theoretical) | Mixed enantiomers | Variable |

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMPYFZNWHQZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376123-33-9 | |

| Record name | 2-(methoxymethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- Chiral amine precursors such as (R)- or (S)-prolinol are commonly used starting points. These are often purified by distillation to remove moisture and inorganic salts, improving reaction reproducibility and product purity.

- The methoxymethyl group is introduced via alkylation or substitution reactions on the pyrrolidine ring.

Solvent Systems and Reaction Conditions

- Solvent choice critically influences reaction rates, stereoselectivity, and yield. Tetrahydrofuran (THF) is a standard solvent; however, 2-methyltetrahydrofuran (2-MeTHF) has been shown to provide superior conversion and operational advantages such as reduced solvent volume and improved enantioselectivity at elevated temperatures (around −40 °C).

- Binary solvent mixtures involving THF and 2-MeTHF have been tested, but higher THF content tends to favor retro-addition and enolization, reducing product yield.

- Reaction temperatures typically range from 0 °C to 60 °C depending on the step, with cryogenic conditions (−78 °C) used in some stereoselective transformations.

Reagents and Catalysts

- Bases such as pyrrolidine, morpholine, piperidine, potassium t-butoxide, sodium phenoxide, and sodium methoxide are employed to facilitate substitution or reduction steps.

- Reducing agents like sodium bis(2-methoxyethoxy)aluminumhydride are used for ester to aldehyde conversions.

- Hydrogenation with Raney nickel under hydrogen pressure is applied for nitromethylene-pyrrolidine intermediates, followed by acid treatment to form hydrochloride salts.

Representative Synthetic Procedure

A typical preparation involves:

- Synthesis of N-benzyl-2-nitromethylene-pyrrolidine by alkylation of N-benzyl-2-pyrrolidone with dimethyl sulfate and nitromethane, followed by crystallization (yield ~71%).

- Hydrogenation and hydrochloride formation : The nitromethylene intermediate is hydrogenated in ethanol with Raney nickel under controlled pressure and temperature (100 °C for 5 hours), then treated with hydrochloric acid to form the hydrochloride salt. The product is isolated by filtration, solvent evaporation, and distillation (yield ~60.7%).

- Purification : Distillation under reduced pressure and drying over molecular sieves ensure high purity and removal of moisture and salts.

Data Table: Comparison of Solvent Effects on Reaction Yield and Enantioselectivity

| Solvent System | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|---|---|

| THF | −40 | High | 9:1 | ~55 | Standard solvent, good yield |

| 2-MeTHF | −40 | Moderate-High | 9:1 | ~55 | Slower reaction, better throughput |

| 2-MeTHF/THF (3:1) | −40 | Lower | Reduced syn diastereomer | Lower | Retro-addition favored |

| Toluene (no LiBr) | Room temp | <15 | N/A | N/A | Poor conversion |

| Binary mixtures (DCM:THF, hexanes:2-MeTHF) | −40 | Trace | N/A | N/A | Poor conversion |

Data adapted from recent studies on solvent effects in stereoselective synthesis

Research Findings and Optimization Strategies

- The use of LiBr as an additive promotes aggregate formation of ionic intermediates, enhancing stereoselectivity and yield.

- Elevated temperatures (−40 °C vs. −78 °C) in 2-MeTHF improve reaction rates and enantioselectivity, facilitating easier scale-up and manufacturing.

- Purification by distillation under reduced pressure and storage over molecular sieves under inert atmosphere maintain high chiral purity (>99.5%) critical for pharmaceutical applications.

- Avoidance of explosive azide intermediates in industrial routes improves safety and cost-efficiency.

- Use of Raney nickel hydrogenation under controlled pressure and temperature is effective for nitromethylene intermediate reduction and hydrochloride salt formation.

Summary Table: Key Preparation Steps and Conditions

| Step | Reagents/Catalysts | Solvents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation to form nitromethylene intermediate | Dimethyl sulfate, nitromethane | Methanol, THF | 15–65 °C | ~71 | Crystallization for purification |

| Hydrogenation and salt formation | Raney nickel, H2, HCl | Ethanol, methylene chloride | 100 °C (hydrogenation) | ~60.7 | Autoclave pressure control essential |

| Ester reduction to aldehyde | Sodium bis(2-methoxyethoxy)aluminumhydride | Diethyl ether, THF | 0–60 °C | Variable | Base selection important |

| Purification | Distillation, drying over sieves | N/A | Reduced pressure | N/A | Ensures >99.5% purity and chiral integrity |

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 2-(Methoxymethyl)pyrrolidine.

Reduction: 2-(Hydroxymethyl)pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2-(Methoxymethyl)pyrrolidine hydrochloride is widely used as a building block in the synthesis of complex organic molecules. Its properties enable it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly valuable in pharmaceutical development, where the stereochemistry of drugs can significantly influence their efficacy and safety.

| Application | Description |

|---|---|

| Chiral Auxiliary | Assists in producing enantiomerically pure compounds. |

| Building Block | Used in synthesizing complex organic molecules. |

Biological Research

In biological contexts, this compound has been explored for its potential interactions with various molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various pharmacological effects, including antibacterial and anticancer activities.

- Mechanism of Action : The compound interacts with specific biological systems, influencing receptor binding and enzymatic activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of derivatives related to this compound. For instance, certain derivatives have shown effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported below 0.25 μg/mL for Gram-positive bacteria.

Case Study 1: Antimalarial Activity

A series of pyrrolidine-based compounds were evaluated for their antimalarial properties. The studies indicated that certain derivatives exhibited significant potency against malaria parasites with improved metabolic stability profiles. For example, a compound derived from this class showed an IC50 value of 385 nM against Plasmodium falciparum, demonstrating its potential as an effective antimalarial agent .

Case Study 2: Enzyme Interaction Studies

In enzyme mechanism studies, this compound has been utilized to investigate the binding affinities of various enzymes involved in critical biological pathways. The compound's ability to act as a ligand allows researchers to explore its effects on enzyme activity and inhibition, contributing valuable insights into drug design and therapeutic development .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrrolidine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analog 1: (S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride (CAS 103857-96-1)

- Molecular Formula: C11H16ClNO

- Key Features : Contains a 4-methoxyphenyl group at the 2-position instead of a methoxymethyl group.

- Properties :

- Higher molecular weight (213.7 g/mol) compared to 2-(methoxymethyl)pyrrolidine HCl (MW: ~208.7 g/mol).

- The aromatic phenyl group may enhance binding affinity to biological targets but reduces solubility in polar solvents.

Structural Analog 2: 2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine Hydrochloride (CAS 1289385-31-4)

- Molecular Formula: C13H16Cl3NO

- Key Features : Incorporates a 3,4-dichlorophenylmethoxy group on the pyrrolidine ring.

- Properties :

- Increased lipophilicity due to chlorine atoms, improving membrane permeability but reducing water solubility.

- Molecular weight (332.6 g/mol) is significantly higher than the target compound.

- Applications : Explored for antimicrobial activity, leveraging the electron-withdrawing chlorine groups to enhance reactivity .

Structural Analog 3: 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide Hydrochloride (CAS 1955499-37-2)

- Molecular Formula : C8H17ClN2O2

- Key Features : Combines a methoxymethyl group with a carboxamide substituent at the 2-position.

- Lower molecular weight (208.7 g/mol) and higher polarity compared to other analogs.

- Applications : Used in peptide mimetics and as an intermediate in kinase inhibitor synthesis .

Structural Analog 4: (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride

- Molecular Formula: C8H16ClNO2

- Key Features : Diastereomeric form with an additional methoxy group at the 4-position.

- Properties :

- Enhanced stereochemical complexity, enabling precise control in asymmetric catalysis.

- Similar solubility profile to the target compound due to the hydrochloride salt.

- Applications : Critical in the synthesis of chiral fluorinated compounds for pharmaceutical research .

Comparative Data Table

Key Research Findings

- Synthetic Utility : 2-(Methoxymethyl)pyrrolidine HCl is superior in asymmetric reactions due to its compact structure and high enantiomeric excess (99% de in aza-Claisen rearrangements) .

- Biological Activity : Analogs with aromatic substituents (e.g., 4-methoxyphenyl) exhibit stronger receptor binding but require formulation adjustments to mitigate solubility challenges .

- Safety Profiles : Hydrochloride salts generally improve stability, but analogs with halogenated groups (e.g., dichlorophenyl) may pose higher toxicity risks .

Biological Activity

2-(Methoxymethyl)pyrrolidine hydrochloride, a chiral amine derivative, has garnered attention in the fields of organic synthesis and pharmacology. Its unique structural properties enable it to function as an effective chiral auxiliary, influencing stereochemistry in various chemical reactions. This article delves into the biological activity of this compound, highlighting its pharmacological significance, mechanisms of action, and potential applications.

Molecular Structure and Properties

The molecular formula for this compound is , with a CAS number of 95312-81-5. As a pyrrolidine derivative, it features a five-membered nitrogen-containing ring that plays a crucial role in its biological interactions.

Key Physical Properties:

- Molecular Weight: 162.64 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water and organic solvents

The biological activity of this compound primarily stems from its ability to act as a ligand that interacts with specific receptors or enzymes. This interaction modulates their activity based on binding affinity and spatial configuration, influencing various biological pathways relevant to pharmacological studies .

Biological Activities

Recent studies have explored the diverse biological activities associated with pyrrolidine derivatives, including:

- Antimicrobial Activity: Research has shown that certain derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds derived from pyrrolidine have demonstrated enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila .

- Anticancer Activity: Pyrrolidine derivatives have been investigated for their potential anticancer effects. A study highlighted that specific hydroxyl-functionalized pyrrolidine derivatives showed nanomolar activity against kinases involved in cancer progression .

- Cholinesterase Inhibition: Some pyrrolidine compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy:

- Kinase Inhibition:

- Cholinesterase Inhibition:

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended storage conditions for 2-(Methoxymethyl)pyrrolidine hydrochloride to ensure its stability?

To maintain stability, store this compound in a cool, dark place (<15°C) under inert gas (e.g., nitrogen or argon) to prevent oxidation or moisture absorption . Avoid exposure to air due to its sensitivity, and ensure containers are tightly sealed. Stability under these conditions minimizes decomposition risks, though long-term degradation products should be periodically analyzed via NMR or GC .

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

A typical approach involves nucleophilic substitution on pyrrolidine derivatives. For example:

Methoxymethylation : React pyrrolidine with methoxymethyl chloride in the presence of a base (e.g., KCO) to introduce the methoxymethyl group.

Hydrochloride salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether) .

Characterization via specific rotation (e.g., [α]_{D}$$^{20} = -33° to -38° in 1M HCl) and GC purity (>99%) ensures product integrity .

Advanced: How can researchers address challenges in achieving high enantiomeric purity of this compound?

Enantiomeric resolution requires chiral chromatography (e.g., using Chiralpak® columns) or kinetic resolution with enantioselective catalysts. The (R)-enantiomer exhibits a specific rotation of -34° (C=2, 1M HCl), serving as a benchmark for optical purity . For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) during methoxymethylation to control stereochemistry. Regular monitoring via polarimetry and HPLC with chiral stationary phases is critical .

Advanced: What analytical techniques are recommended for characterizing the structural integrity of this compound?

NMR Spectroscopy : Confirm the pyrrolidine ring structure and methoxymethyl substitution (δ ~3.3 ppm for OCH, δ ~2.5-3.0 ppm for pyrrolidine protons) .

GC/MS : Verify purity (>99%) and detect volatile impurities.

Specific Rotation : Validate enantiomeric excess using polarimetry .

Elemental Analysis : Ensure correct Cl content in the hydrochloride salt.

Basic: What are the primary safety hazards associated with handling this compound?

The compound is flammable (flash point 45°C) and causes skin irritation (H315) and serious eye damage (H319) . Use nitrile gloves , safety goggles , and fume hoods to minimize exposure. In case of contact, rinse eyes with water for ≥15 minutes and wash skin with soap and water. Avoid ignition sources and store away from oxidizers .

Advanced: How can researchers assess the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?

Conduct accelerated stability studies :

pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 24h, 48h).

Thermal Stability : Use TGA/DSC to identify decomposition temperatures.

Light Sensitivity : Expose to UV/VIS light and analyze photodegradation products via LC-MS.

Document conditions that induce ring-opening or methoxymethyl group hydrolysis, which are common degradation pathways .

Advanced: How do data contradictions in safety profiles of pyrrolidine derivatives impact experimental design?

Discrepancies in toxicity data (e.g., acute oral toxicity vs. dermal irritation) necessitate hazard-specific controls . For example:

- If conflicting reports exist on respiratory sensitization (e.g., some SDSs list H334 while others do not), default to PPE escalation (e.g., N95 masks) during aerosol-generating steps .

- Validate safety protocols via small-scale pilot experiments before scaling up.

Basic: What are the best practices for waste disposal of this compound?

Neutralize the hydrochloride salt with a weak base (e.g., NaHCO) under controlled conditions. Collect the free base in halogenated waste containers and incinerate via licensed facilities. Avoid release into waterways due to potential aquatic toxicity .

Advanced: What computational tools can predict the reactivity of this compound in novel reactions?

Use DFT calculations (e.g., Gaussian or ORCA) to model nucleophilic attack sites on the pyrrolidine ring. Databases like Reaxys or PubChem provide thermodynamic data for predicting reaction pathways (e.g., SN2 vs. elimination) . Cross-validate predictions with small-scale experiments to refine computational models.

Advanced: How can researchers mitigate racemization during derivatization of this compound?

Racemization occurs under acidic/basic conditions. Mitigation strategies include:

Low-Temperature Reactions : Perform substitutions at 0–5°C to slow enantiomer interconversion.

Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the amine during functionalization.

Chiral Additives : Add enantiopure acids (e.g., L-tartaric acid) to stabilize the desired configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.